

Glycolithocholic acid-d4 CAS number and molecular weight.

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Compound of Interest

Compound Name: Glycolithocholic acid-d4

Cat. No.: B15553606

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Technical Guide: Glycolithocholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Glycolithocholic acid-d4**, a deuterated internal standard crucial for the accurate quantification of endogenous Glycolithocholic acid. This document outlines its chemical properties, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS), and its role within key metabolic signaling pathways.

Core Compound Data

Glycolithocholic acid-d4 is the deuterium-labeled form of Glycolithocholic acid, a secondary bile acid formed in the intestine by bacterial metabolism of primary bile acids. Its primary application in a research setting is as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological matrices.

Property	Value	Source
CAS Number	2044276-16-4	Multiple suppliers
Molecular Formula	C ₂₆ H ₃₉ D ₄ NO ₄	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	437.7 g/mol	--INVALID-LINK--
Synonyms	GLCA-d4, Lithocholyglycine-d4	--INVALID-LINK--
Purity	Typically ≥95% to ≥99% deuterated forms	--INVALID-LINK--
Formulation	Solid or solution in methanol	--INVALID-LINK--
Storage	-20°C	--INVALID-LINK--
Solubility	Slightly soluble in chloroform and methanol (may require heating)	--INVALID-LINK--

Experimental Protocols

The accurate quantification of Glycolithocholic acid in biological samples such as serum, plasma, and feces is critical for studying its role in metabolic diseases. Below are representative LC-MS/MS methodologies where **Glycolithocholic acid-d4** serves as an internal standard.

Sample Preparation: Protein Precipitation for Serum/Plasma

- Aliquoting: Transfer 50 µL of serum or plasma to a microcentrifuge tube.
- Internal Standard Spiking: Add a known concentration of **Glycolithocholic acid-d4** in a methanolic solution to the sample.
- Protein Precipitation: Add 800 µL of ice-cold acetonitrile to the sample.

- **Vortexing and Centrifugation:** Vortex the mixture thoroughly for 1 minute, followed by centrifugation at approximately 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new tube.
- **Drying:** Evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature (e.g., 60°C).
- **Reconstitution:** Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 35% methanol in water) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- **Chromatographic System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Column:** A reverse-phase column, such as a C18, is commonly used for the separation of bile acids.
- **Mobile Phase:** A gradient elution is typically employed using two mobile phases.
 - **Mobile Phase A:** Water with an additive like 0.1% formic acid or ammonium acetate.
 - **Mobile Phase B:** An organic solvent mixture such as acetonitrile/methanol or acetonitrile/isopropanol, often with the same additive as Mobile Phase A.
- **Gradient Elution:** The gradient is optimized to achieve separation of various bile acid isomers.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer is typically used for its high sensitivity and specificity in quantitative analysis.
- **Ionization Mode:** Electrospray ionization (ESI) in the negative ion mode is commonly used for bile acid analysis.

- Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Glycolithocholic acid and the **Glycolithocholic acid-d4** internal standard.

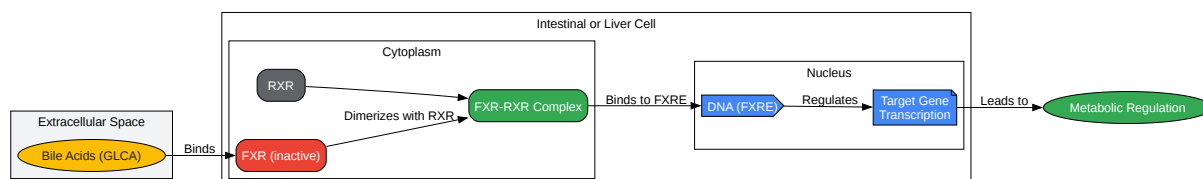
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Glycolithocholic acid	432.3	74.0
Glycolithocholic acid-d4	436.3	74.0

Signaling Pathways

Glycolithocholic acid, as a secondary bile acid, is an important signaling molecule that modulates metabolic pathways primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the G protein-coupled receptor 5 (TGR5), a membrane-bound receptor.^[1] These receptors are key regulators of glucose, lipid, and energy metabolism.^{[2][3][4][5]}

Farnesoid X Receptor (FXR) Signaling

FXR is highly expressed in the liver and intestine and plays a central role in bile acid homeostasis.^[6] The potency of bile acids in activating FXR generally follows the order: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).^[1] While LCA is a relatively weak FXR agonist, its glycine conjugate, Glycolithocholic acid, also participates in this signaling. Activation of intestinal FXR by bile acids can influence the secretion of gastrointestinal hormones.^[5]

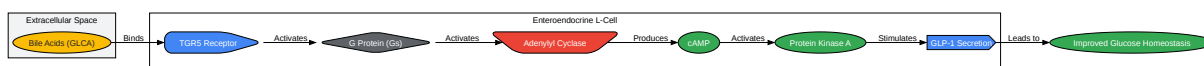


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Caption: FXR Signaling Pathway Activation by Bile Acids.

Takeda G-Protein-Coupled Receptor 5 (TGR5) Signaling

TGR5 is a membrane receptor that is activated by bile acids, with lithocholic acid and its conjugated derivatives being potent agonists.[1][7] TGR5 is expressed in various tissues, including enteroendocrine cells, and its activation leads to the secretion of glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and improves glucose tolerance.[2][6]



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Caption: TGR5 Signaling Pathway and GLP-1 Secretion.

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